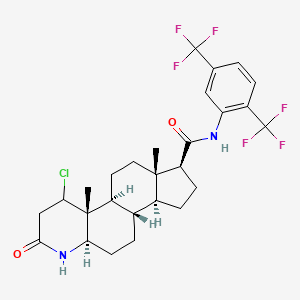

氯杜他雄酮

描述

Dutasteride is an antiandrogenic compound used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by inhibiting 5-alpha reductase . It is a synthetic 4-azasteroid and is marketed under the trade name Avodart .

Molecular Structure Analysis

Dutasteride has a molecular weight of 528.5297 and a chemical formula of C27H30F6N2O2 .

科学研究应用

小麦对氯乐通的生物反应

- 研究:这项研究调查了小麦植物对氯乐通(一种苯脲类除草剂)的反应。它重点研究了小麦对这种除草剂诱导的氧化应激的代谢适应。

- 发现:小麦中氯乐通的积累与生长受到抑制有关。它引发氧化应激,导致细胞损伤。

- 参考:宋等人,2007 年。

氯乐通对小麦生物利用度的影响

- 研究:本研究探讨了溶解有机物如何影响氯乐通在小麦中的积累及其生物反应。

- 发现:有机物的存在减轻了氯乐通对小麦植物的毒性。

- 参考:宋等人,2010 年。

氯己定的细胞毒性

- 研究:本研究使用体外哺乳动物测试系统评估了牙科中使用的氯苯双胍类药物氯己定的细胞毒性。

- 发现:氯己定以剂量依赖性方式表现出细胞毒性作用,破坏细胞氧化还原平衡并导致细胞死亡。

- 参考:李等人,2014 年。

叶绿素荧光在光合能力评估中的作用

- 研究:本研究综述了使用叶绿素荧光作为一种非破坏性方法来评估田间研究中的光合能力。

- 发现:叶绿素荧光可有效识别植物胁迫并分析光合能力的变化。

- 参考:Bolhár-Nordenkampf 等人,1989 年。

氯己定的遗传毒性和细胞毒性

- 研究:调查了氯己定对巨噬细胞的遗传毒性和细胞毒性。

- 发现:氯己定通过活性氧生成诱导遗传毒性和细胞毒性。

- 参考:李等人,2014 年。

作用机制

Mode of Action

Chlorodutasteride, like Dutasteride, is likely to inhibit the 5-alpha reductase enzymes, thereby preventing the conversion of testosterone to DHT . This results in a decrease in the levels of DHT, leading to reduced stimulation of androgen receptors .

Biochemical Pathways

The action of Chlorodutasteride affects the androgen signaling pathway. By inhibiting the production of DHT, it reduces the activation of androgen receptors, which are involved in various biological processes such as hair growth and prostate gland enlargement .

Pharmacokinetics

Based on its structural similarity to dutasteride, it can be hypothesized that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Dutasteride is well absorbed in the digestive tract, widely distributed in the body, metabolized in the liver, and excreted in feces .

Result of Action

The inhibition of 5-alpha reductase enzymes by Chlorodutasteride leads to a decrease in DHT levels. This can result in the shrinkage of an enlarged prostate and the promotion of hair growth, which are the effects observed with Dutasteride treatment .

Action Environment

The action of Chlorodutasteride, like all drugs, can be influenced by various environmental factors. These can include the presence of other drugs, patient’s diet, age, and overall health status

安全和危害

属性

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZGQDFQXQLWNU-YJTRKWOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C(CC(=O)N5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClF6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

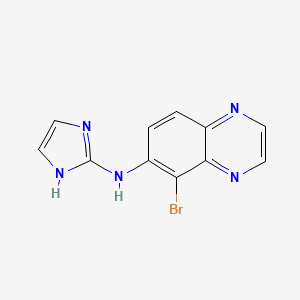

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

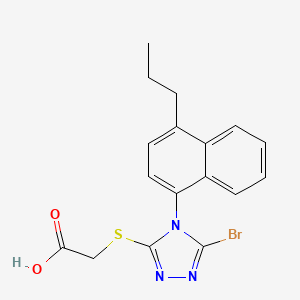

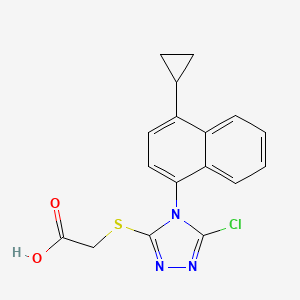

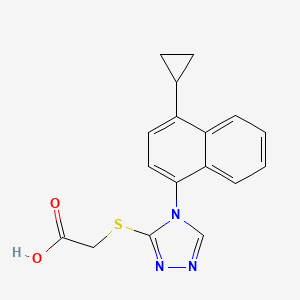

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)